molecular formula C16H20N2OS B2594802 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536701-68-5

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B2594802
CAS No.: 536701-68-5
M. Wt: 288.41
InChI Key: USOQABIGFCXBDI-UHFFFAOYSA-N
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Description

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • 2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin
  • 2-[(1H-indol-3-yl)methyl]-1H-indole

Uniqueness

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone is unique due to its specific structure, which combines an indole moiety with a piperidine ring and a sulfanyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQABIGFCXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329042
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

536701-68-5
Record name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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